molecular formula C14H15F3O B14773302 1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde

1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde

Cat. No.: B14773302
M. Wt: 256.26 g/mol
InChI Key: NULSCMDSVDGSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde is an organic compound that features a cyclohexane ring substituted with a trifluoromethyl group and a phenyl group

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde typically involves several steps. One common method includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the selective introduction of the trifluoromethyl group.

    Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Formation of the aldehyde group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under specific conditions to ensure selectivity.

    Addition: The aldehyde group can undergo addition reactions with nucleophiles, such as Grignard reagents, to form secondary alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, nickel, and other transition metals for coupling reactions.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde can be compared with other similar compounds, such as:

    1-(3-(Trifluoromethyl)phenyl)cyclohexane:

    1-(3-(Trifluoromethyl)phenyl)cyclohexane-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its chemical properties and biological activity.

    1-(3-(Trifluoromethyl)phenyl)cyclohexanol:

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a phenyl group, and an aldehyde group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15F3O

Molecular Weight

256.26 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbaldehyde

InChI

InChI=1S/C14H15F3O/c15-14(16,17)12-6-4-5-11(9-12)13(10-18)7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2

InChI Key

NULSCMDSVDGSJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.